molecular formula C17H20N4O3 B5264653 N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide

Cat. No.: B5264653
M. Wt: 328.4 g/mol
InChI Key: RLWPIVWQTPMCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide, also known as AMOM-4, is a synthetic compound that has shown potential in scientific research applications. AMOM-4 has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential candidate for the development of new treatments for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. However, one of the limitations of using this compound is that it is a synthetic compound, which means that it may not be as effective as natural compounds in some cases.

Future Directions

There are a number of future directions for research on N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide. One area of research is in the development of new cancer treatments that use this compound as a key component. Another area of research is in the development of new treatments for other diseases, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide involves a multi-step process that includes the reaction of morpholine with allyl chloroformate, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final step involves the reaction of the resulting product with isocyanate to form this compound.

Scientific Research Applications

N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-8-21(17(22)20-9-11-23-12-10-20)13-15-18-16(19-24-15)14-6-4-3-5-7-14/h2-7H,1,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWPIVWQTPMCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.